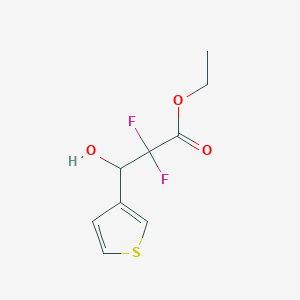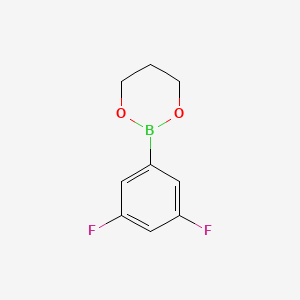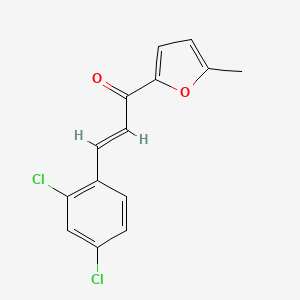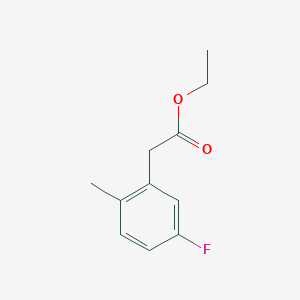
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% (E2F3H3TP) is an organic compound that is widely used in scientific research and laboratory experiments. E2F3H3TP is a colorless liquid with a melting point of -45 °C and a boiling point of 98 °C. It is soluble in many organic solvents, such as ethanol and ethyl acetate, and is also miscible with water. E2F3H3TP is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry. In synthesis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is often used as a reagent for the synthesis of organofluorine compounds, such as fluorinated peptides and polymers. In catalysis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a catalyst for the formation of carbon-carbon bonds and for the hydrolysis of esters. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Mécanisme D'action
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that can be used in a variety of scientific applications. In synthesis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is often used as a reagent for the synthesis of organofluorine compounds. In catalysis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a catalyst for the formation of carbon-carbon bonds and for the hydrolysis of esters. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics. Glutathione S-transferase plays an important role in the detoxification of xenobiotics, such as drugs and environmental pollutants. In addition, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has a number of advantages for laboratory experiments. It is a colorless liquid with a melting point of -45 °C and a boiling point of 98 °C, making it easy to store and handle. In addition, it is soluble in many organic solvents, such as ethanol and ethyl acetate, and is also miscible with water. Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is also a versatile compound that can be used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
However, there are also some limitations to using Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% in laboratory experiments. For example, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a volatile compound and can easily evaporate, making it difficult to store and handle. In addition, the reaction of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% with difluoromethane is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -50 to -20 °C, making it difficult to control the reaction conditions.
Orientations Futures
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has a number of potential applications in scientific research. In the future, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used in the synthesis of more complex organofluorine compounds, such as fluorinated peptides and polymers. In addition, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used to study the biochemical and physiological effects of xenobiotics, such as drugs and environmental pollutants. Finally, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used to develop more efficient and cost-effective methods for synthesizing organofluorine compounds, catalyzing the formation of carbon-carbon bonds, and hydrolyzing esters.
Méthodes De Synthèse
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% can be synthesized through a variety of methods, including the reaction of ethyl 2-fluoro-3-hydroxy-3-(thiophen-3-yl)propionate with difluoromethane in the presence of a base catalyst. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -50 to -20 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of 97%.
Propriétés
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-3-4-15-5-6/h3-5,7,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWLTBJXWOHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CSC=C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)

![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)







![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)

![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)